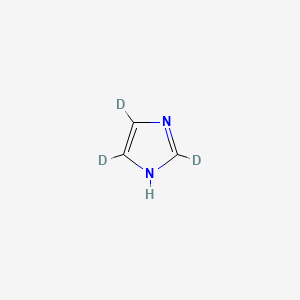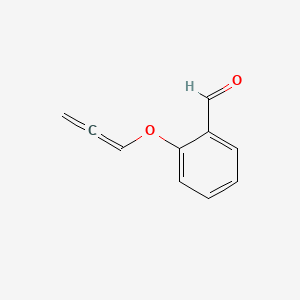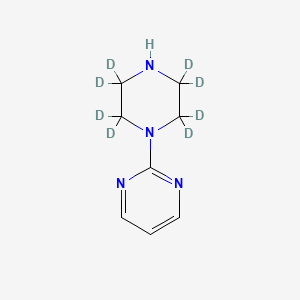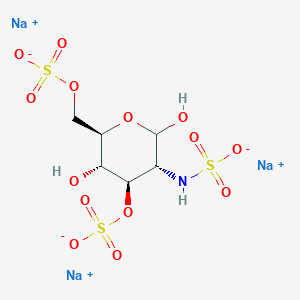
Arachidonsäure-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonic Acid-d11 is a deuterated form of arachidonic acid, containing 11 deuterium atoms at specific positions. It is an omega-6 polyunsaturated fatty acid and serves as a precursor for eicosanoids, which are signaling molecules that play crucial roles in inflammation and other physiological functions . This compound is primarily used as an internal standard for the quantification of arachidonic acid by gas chromatography or liquid chromatography-mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Arachidonic Acid-d11 has a wide range of applications in scientific research, including:
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.
Industry: Utilized in the production of high-purity lipid standards for research and development.
Wirkmechanismus
Target of Action
Arachidonic Acid-d11, also known as AA-d11, is an ω-6 polyunsaturated fatty acid and a precursor of eicosanoids . It is primarily targeted at the brain arachidonic acid (AA) cascade . This cascade plays a crucial role in the regulation of mood stabilizers, making it a potential target for therapeutic interventions in bipolar disorder .
Mode of Action
Arachidonic Acid-d11 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers such as lithium, valproate, and carbamazepine at therapeutically relevant doses selectively target the brain AA cascade . For instance, chronic lithium and carbamazepine decrease the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate, on the other hand, is a non-competitive inhibitor of long-chain acyl-CoA synthetase .
Biochemical Pathways
Arachidonic Acid-d11 affects multiple interconnected pathways. Virtually all cellular arachidonic acid is esterified in membrane phospholipids . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers . The AA cascade is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .
Pharmacokinetics
It is known that the compound is intended for use as an internal standard for the quantification of arachidonic acid by gc- or lc- mass spectrometry . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be accurately measured in biological systems.
Result of Action
This suggests that the compound may have a significant impact on cellular signaling and inflammation .
Action Environment
The action of Arachidonic Acid-d11 is influenced by environmental factors. For instance, the presence of arachidonic acid in membrane phospholipids is tightly regulated through multiple interconnected pathways . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the cellular environment and the presence of other biochemicals.
Biochemische Analyse
Biochemical Properties
Arachidonic Acid-d11 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cyclooxygenase (COX), cytochrome P450 (CYP) enzymes, and lipid oxygenase (LOX) pathways . These interactions regulate complex biochemical reactions under physiological and pathological conditions .
Cellular Effects
Arachidonic Acid-d11 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cardioprotective effects in diabetic myocardial ischemia .
Molecular Mechanism
Arachidonic Acid-d11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by COX, LOX, and P450 to generate numerous pro-inflammatory and anti-inflammatory resolving mediators .
Temporal Effects in Laboratory Settings
The effects of Arachidonic Acid-d11 change over time in laboratory settings. It has been observed that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis .
Dosage Effects in Animal Models
The effects of Arachidonic Acid-d11 vary with different dosages in animal models. For instance, a study demonstrated that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic models of myocardial ischemia .
Metabolic Pathways
Arachidonic Acid-d11 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .
Transport and Distribution
Arachidonic Acid-d11 is transported and distributed within cells and tissues. It is naturally found incorporated in phospholipids of the cell membrane, conferring it with fluidity and flexibility .
Subcellular Localization
Arachidonic Acid-d11 is localized in the cell membrane where it plays a crucial role in maintaining the fluidity and flexibility of the membrane . It is also a transient, critical substrate for the biosynthesis of eicosanoid second messengers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 involves the incorporation of deuterium atoms into the arachidonic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of Arachidonic Acid-d11 is carried out using advanced chemical synthesis techniques. The process begins with the extraction of arachidonic acid from natural sources, followed by its conversion into the deuterated form through controlled chemical reactions. The final product is purified using chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Arachidonic Acid-d11 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, typically under the influence of reducing agents.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like COX and LOX, along with molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Prostaglandins: Involved in inflammation and other physiological processes.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.
Linoleic Acid: Another omega-6 fatty acid, serving as a precursor to arachidonic acid.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.
Uniqueness: Arachidonic Acid-d11 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from the non-deuterated form, providing valuable insights into metabolic pathways and the role of arachidonic acid in various biological processes .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-MBZQHBQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













